![molecular formula C12H16O3 B2790053 4-(Neopentyloxy)benzoic acid CAS No. 355391-06-9](/img/structure/B2790053.png)
4-(Neopentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Neopentyloxy)benzoic acid is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-(Neopentyloxy)benzoic acid is represented by the InChI code1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
. This indicates that the molecule consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis
4-(Neopentyloxy)benzoic acid is a solid at room temperature . It has a predicted melting point of 101.66°C and a predicted boiling point of 320.28°C at 760 mmHg . The density is predicted to be 1.08 g/cm3, and the refractive index is predicted to be 1.52 .Scientific Research Applications
Molecular Orientation and Stability in Liquid-Crystalline Derivatives
Research on liquid-crystalline benzoic acid derivatives, such as 4-pentylbenzoic acid and 4-hexylbenzoic acid, reveals insights into the stability of hydrogen-bonded benzoic acid dimers. Infrared spectroscopy studies show that in the crystalline state, these acids exist predominantly in a dimeric form, transitioning to monomeric non-hydrogen-bonded forms upon heating. This behavior suggests a complex dependency of hydrogen bond stability on both temperature and molecular orientation (Kato, Jin, Kaneuchi, & Uryu, 1993).
Crystal and Molecular Structures
The crystal and molecular structures of 4-(ω-cyanoalkyloxy)benzoic acids, including similar derivatives, have been explored using single-crystal X-ray diffractometry. This research provides detailed insights into the spatial arrangement and bonding characteristics of these molecules, highlighting the influence of different aliphatic chains and substituents on their crystal packing and structural properties (Zugenmaier, Bock, & Schacht, 2003).
Toxicity Assessment
A study assessing the toxicity of various benzoic acid derivatives, including 4-chlorobenzoic and 4-methoxybenzoic acids, reveals significant effects on biochemical and morphological parameters in rats. This research is crucial for understanding the potential risks associated with exposure to these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Drug Industry Applications
Benzoic acid derivatives exhibit antifungal and antimicrobial properties, making them valuable in the drug industry. Studies investigating complex formations, like that between alpha cyclodextrin and 2-(4-hydroxyphenylazo) benzoic acid, contribute to drug delivery systems (Dikmen, 2021).
Catalytic Functionalization
Research on the catalytic functionalization of benzoic acids, including derivatives, provides new methodologies for organic synthesis. The selective C–H bond functionalization of these compounds has significant implications for the development of pharmaceuticals and natural products (Li, Cai, Ji, Yang, & Li, 2016).
Environmental and Food Science
The presence and use of benzoic acid derivatives in food and environmental settings have been reviewed, including their occurrence, metabolism, toxicology, and analytical detection methods. This research is critical for understanding their effects on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid and its derivatives are known to have antimicrobial properties and can interact with various enzymes and proteins within microbial cells .
Mode of Action
Benzoic acid, a structurally related compound, is known to disrupt the cell membrane integrity and interfere with the proton motive force, enzymatic activity, and cellular processes of microbes .
Biochemical Pathways
Benzoic acid is known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants . It’s also involved in the β-oxidative pathway .
Pharmacokinetics
It’s known that benzoic acid is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzoic acid and its derivatives are known to have antimicrobial properties, disrupting the integrity of microbial cell membranes and interfering with cellular processes .
Action Environment
Factors such as ph, temperature, and presence of other compounds can affect the stability and efficacy of benzoic acid and its derivatives .
properties
IUPAC Name |
4-(2,2-dimethylpropoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)8-15-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGBFUCAXPSHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Neopentyloxy)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.